molecular formula C18H18N4O5 B12004822 4-Ethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 764653-79-4

4-Ethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12004822
CAS No.: 764653-79-4
M. Wt: 370.4 g/mol
InChI Key: DEOGUNCFISDYTL-RGVLZGJSSA-N
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Description

    ENBSH: is a yellow crystalline solid with the molecular formula C₁₅H₁₄N₄O₅S and a molecular weight of 382.36 g/mol .

  • Its chemical structure consists of an ethoxy group, a benzamide moiety, and a nitrobenzylidene hydrazino group.
  • This compound has gained attention in scientific research due to its potential applications in various fields.
  • Preparation Methods

      Synthesis: ENBSH can be synthesized by reacting 4-ethoxybenzenesulfonylhydrazide with 2-nitrobenzaldehyde in the presence of a catalyst (e.g., acetic acid) under reflux conditions .

    • The reaction yields the desired product in good yields.
  • Chemical Reactions Analysis

      Reactions: ENBSH undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Antimicrobial Activity: ENBSH exhibits broad-spectrum antimicrobial activity against bacterial and fungal strains, including Staphylococcus aureus and Candida albicans .

      Cancer Research: It induces apoptosis in cancer cells, including human breast cancer cells.

      Fluorescent Probe: ENBSH may serve as a fluorescent probe for detecting metal ions.

      Antibiotics Development: Its antimicrobial properties make it a potential candidate for developing new antibiotics.

  • Mechanism of Action

      Cell Wall Inhibition: ENBSH likely inhibits bacterial and fungal cell growth by disrupting cell wall synthesis.

      Apoptosis: In cancer cells, it activates caspase enzymes, leading to programmed cell death .

  • Comparison with Similar Compounds

      Unique Features: ENBSH’s broad-spectrum antimicrobial activity and potential as a fluorescent probe distinguish it.

      Similar Compounds: Other related compounds include 4-ethoxybenzenesulfonylhydrazide and 2-nitrobenzaldehyde .

    Remember that ENBSH’s cytotoxicity limits its use in vivo, but its diverse applications continue to intrigue researchers

    Properties

    CAS No.

    764653-79-4

    Molecular Formula

    C18H18N4O5

    Molecular Weight

    370.4 g/mol

    IUPAC Name

    4-ethoxy-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

    InChI

    InChI=1S/C18H18N4O5/c1-2-27-15-9-7-13(8-10-15)18(24)19-12-17(23)21-20-11-14-5-3-4-6-16(14)22(25)26/h3-11H,2,12H2,1H3,(H,19,24)(H,21,23)/b20-11+

    InChI Key

    DEOGUNCFISDYTL-RGVLZGJSSA-N

    Isomeric SMILES

    CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

    Canonical SMILES

    CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

    Origin of Product

    United States

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